2-Ethoxy-3,5-difluorobenzoic acid

Description

Overview and Academic Significance

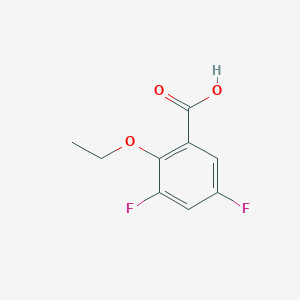

2-Ethoxy-3,5-difluorobenzoic acid (C₉H₈F₂O₃) is a fluorinated aromatic carboxylic acid derivative distinguished by its ethoxy (-OCH₂CH₃) and difluoro (-F₂) substituents at the 2nd, 3rd, and 5th positions of the benzoic acid backbone. With a molecular weight of 202.15 g/mol, this compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its structural features—fluorine’s electronegativity and the ethoxy group’s steric effects—enhance metabolic stability and bioavailability, making it valuable for designing bioactive molecules. Academic interest focuses on its utility in constructing complex heterocycles, such as benzimidazole derivatives, and its role in optimizing drug candidates’ pharmacokinetic profiles.

Historical Context and Discovery

Nomenclature and Chemical Identifiers

IUPAC Name and Synonyms

CAS Number and Registry Data

Scope of Academic Research

Research on this compound spans three domains:

Synthetic Chemistry :

Medicinal Chemistry :

Material Science :

| Property | Value/Description | Source |

|---|---|---|

| Melting Point | Not explicitly reported; estimated >150°C | |

| LogP | 2.06 (predicted) | |

| Hydrogen Bond Donors | 1 | |

| Rotatable Bonds | 3 |

Continued exploration focuses on reaction mechanisms, crystallography, and computational modeling to refine synthetic applications.

Properties

IUPAC Name |

2-ethoxy-3,5-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-2-14-8-6(9(12)13)3-5(10)4-7(8)11/h3-4H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBVYNBCXQPSNCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Fluorination of 2-Ethoxybenzoic Acid

One common laboratory and industrial method involves the fluorination of 2-ethoxybenzoic acid using selective fluorinating agents under controlled temperature and solvent conditions. This approach introduces fluorine atoms specifically at the 3 and 5 positions of the aromatic ring.

- Typical fluorinating agents : Selectfluor, N-fluorobenzenesulfonimide (NFSI), or elemental fluorine under mild conditions.

- Reaction medium : Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) to enhance regioselectivity.

- Temperature : Usually moderate heating (40–80 °C) to facilitate substitution without over-fluorination.

- Purification : Recrystallization or chromatographic techniques to isolate the difluorinated product with high purity.

This method benefits from straightforward starting materials and relatively simple reaction conditions but may require optimization to avoid polyfluorination or undesired side reactions.

Ester Hydrolysis and Subsequent Functionalization

Another approach involves starting from methyl 3,5-difluorosalicylate or related esters, which undergo hydrolysis and further functional group transformations to yield the target acid:

- Hydrolysis of the ester group under acidic or basic conditions converts the ester to the carboxylic acid.

- Introduction of the ethoxy group at the 2-position can be achieved by alkylation or nucleophilic substitution on suitable precursors.

- This route may involve intermediate steps such as the formation of oligosalicylates or amides, as seen in related polyfluorinated benzoic acid derivatives synthesis.

Industrial Production and Optimization

Industrial scale synthesis of this compound typically involves:

- Large-scale fluorination using optimized fluorinating agents and reaction conditions to maximize yield and minimize impurities.

- Purification steps including recrystallization and chromatographic methods to achieve high purity suitable for pharmaceutical or material science applications.

- Process control to maintain regioselectivity and prevent over-fluorination or decomposition.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct fluorination | 2-Ethoxybenzoic acid | Selectfluor, NFSI, Fluorine; 40-80 °C, acetonitrile | 50-75 | Simple, direct fluorination | Requires careful control to avoid over-fluorination |

| Ester hydrolysis + alkylation | Methyl 3,5-difluorosalicylate | Acid/base hydrolysis, alkylating agents | 45-65 | Allows stepwise control | Multi-step, longer reaction time |

| Microwave-assisted synthesis | Aminobenzoic acid derivatives | Acetic anhydride, Na2CO3, microwave irradiation | 34-71 | Rapid, efficient, energy-saving | May require adaptation for fluorinated substrates |

Research Findings and Analysis

- The fluorination step is critical for achieving the 3,5-difluoro substitution pattern, which significantly influences the compound’s chemical reactivity and biological activity.

- Microwave-assisted methods have demonstrated improved reaction rates and yields in related aromatic acid derivatives synthesis, suggesting potential for application in this compound preparation.

- Purification techniques such as preparative high-performance liquid chromatography (HPLC) and recrystallization are essential to obtain the compound in high purity for research or industrial use.

- Reaction mechanisms typically involve electrophilic aromatic substitution for fluorination and nucleophilic substitution for ethoxy group introduction.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3,5-difluorobenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives or reduction to yield alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce carboxylates or alcohols .

Scientific Research Applications

Chemistry

- Synthesis Intermediate: 2-Ethoxy-3,5-difluorobenzoic acid serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry .

- Reagent in Organic Reactions: The compound can be utilized as a reagent in reactions such as nucleophilic substitutions and coupling reactions, contributing to the formation of diverse chemical entities .

Biology

- Biological Activity: Preliminary studies suggest that this compound may exhibit biological activities such as enzyme inhibition and receptor binding. These properties are particularly relevant for drug development .

- Antiproliferative Effects: Related compounds have shown antiproliferative activity against various cancer cell lines. This indicates potential for this compound to be explored further for anticancer properties.

Medicine

- Pharmaceutical Development: The compound's structural characteristics position it as a candidate for the development of new pharmaceutical agents. Its potential interactions with biological targets make it a focus for research into novel drugs .

- Analgesic Properties: Similar fluorinated compounds have demonstrated significant analgesic effects, suggesting that this compound may also have pain-relieving properties worth investigating .

Antiproliferative Activity

Research has indicated that derivatives of benzoic acids can exhibit antiproliferative effects against specific cancer cell lines such as 22RV1. For instance, studies on related amides have shown promising results in inhibiting cancer cell growth .

Enzyme Inhibition

Inhibitory studies have revealed that compounds similar to this compound can inhibit enzymes involved in metabolic pathways. This mechanism is crucial for developing drugs targeting specific diseases .

Analgesic Potential

Research into fluorinated salicylic acid derivatives has shown significant analgesic effects. Given the structural similarities between these compounds and this compound, there is potential for similar properties.

Mechanism of Action

The mechanism of action of 2-Ethoxy-3,5-difluorobenzoic acid involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-ethoxy-3,5-difluorobenzoic acid with analogous fluorinated benzoic acids and esters, focusing on substituent effects, molecular properties, and applications.

Substituent Position and Electronic Effects

Key Observations :

- Acidity: Fluorine’s electron-withdrawing effect lowers the pKa of benzoic acids. The 2-ethoxy group in this compound partially counteracts this effect, resulting in a pKa intermediate between 3,5-difluorobenzoic acid and non-fluorinated analogs .

- Lipophilicity : Ethoxy and methyl substituents enhance lipophilicity, making these compounds more suitable for membrane penetration in drug design .

Functional Group Modifications: Esters vs. Acids

Key Observations :

- Ester Derivatives: Ethyl esters (e.g., Ethyl 2-amino-3,5-difluoro-4-methoxybenzoate) offer improved volatility and bioavailability compared to carboxylic acids, making them viable prodrug candidates .

- Halogenation : Chlorine substitution (as in 3,5-dichloro-4-fluoro-2-hydroxybenzoic acid) increases molecular weight and environmental persistence, limiting applications compared to fluorine-only analogs .

Structural and Spectroscopic Comparisons

–3 highlights the use of polarized IR-LD spectroscopy and ab initio calculations to resolve complex IR spectra of fluorinated cyclobutene derivatives. While these studies focus on squaric acid analogs, similar methodologies apply to this compound:

- IR Spectroscopy : Fluorine substituents generate distinct C-F stretching bands (1000–1300 cm⁻¹), while ethoxy groups contribute C-O-C asymmetric stretches (~1250 cm⁻¹) .

- X-ray Crystallography: Ethoxy groups introduce torsional angles (e.g., 70.43° in 1-[2-(3,5-difluorobenzyloxy)phenyl]-ethanone ), affecting crystal packing and solubility.

Biological Activity

2-Ethoxy-3,5-difluorobenzoic acid (EDFBA) is a fluorinated benzoic acid derivative that has garnered attention for its potential biological activities. The unique combination of ethoxy and difluoro substituents enhances its chemical properties, making it a valuable compound in medicinal chemistry and biological research.

EDBFA is characterized by the following chemical structure:

- Chemical Formula : CHFO

- Molecular Weight : 220.18 g/mol

- Melting Point : Specific melting points can vary based on purity and synthesis methods.

The biological activity of EDFBA is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The difluoro groups significantly influence its binding affinity and specificity, potentially modulating biochemical pathways involved in cellular processes.

Anticancer Activity

Research indicates that derivatives of EDFBA exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that fluorinated benzoic acids can inhibit the proliferation of leukemia cells. A related compound, brefeldin A 7-O-2-chloro-4,5-difluorobenzoate , demonstrated an IC value of 0.84 µM against K562 human chronic myelogenous leukemia cells, indicating strong anticancer potential .

Enzyme Inhibition

EDBFA may also act as an enzyme inhibitor. Its structural similarity to naturally occurring compounds allows it to interfere with metabolic pathways by binding to active sites on enzymes. This interaction can result in altered enzyme activity, potentially leading to therapeutic effects in metabolic disorders.

Study 1: Cytotoxic Evaluation

A semi-synthesis study evaluated the cytotoxic activity of various derivatives of EDFBA against K562 cells. The results showed that mono-substituted derivatives exhibited stronger cytotoxicity compared to di-substituted ones. Specifically, compounds with difluoro substitutions were found to significantly enhance anticancer activity due to their ability to induce apoptosis in cancer cells .

| Compound | IC (µM) | Mechanism |

|---|---|---|

| Brefeldin A 7-O-2-chloro-4,5-difluorobenzoate | 0.84 | Induces apoptosis |

| Other derivatives | 0.91 - 2.49 | Varies by substitution |

Study 2: Enzyme Interaction

Another study focused on the interaction of EDFBA with specific enzymes involved in metabolic pathways. The findings suggested that the ethoxy group enhances the compound's ability to bind to enzyme active sites, thus modulating their activity and affecting downstream signaling pathways.

Research Applications

The unique properties of EDFBA make it suitable for various applications in research:

- Medicinal Chemistry : Used as a lead compound in drug development.

- Biological Studies : Investigated for its role in enzyme interactions and metabolic pathways.

- Agricultural Chemistry : Potential applications in developing agrochemicals due to its biological activity against pests.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Ethoxy-3,5-difluorobenzoic acid?

- Methodology :

-

Esterification : React 3,5-difluoro-2-hydroxybenzoic acid with ethanol in the presence of sulfuric acid or thionyl chloride (SOCl₂) to form the ethoxy group. This step typically requires reflux conditions (80–100°C) for 2–4 hours .

-

Halogenation : Fluorination of precursor benzoic acids using potassium fluoride (KF) or other fluorinating agents under controlled anhydrous conditions .

-

Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to achieve >95% purity .

- Key Considerations :

-

Monitor reaction progress via thin-layer chromatography (TLC) to avoid over-fluorination.

-

Use inert gas (N₂/Ar) to prevent oxidation during fluorination .

Q. How is the structural characterization of this compound performed?

- Analytical Techniques :

-

NMR Spectroscopy : ¹⁹F NMR (δ ≈ -110 to -120 ppm for meta-F) and ¹H NMR (δ ≈ 1.4 ppm for ethoxy -CH₃) confirm substitution patterns .

-

IR Spectroscopy : Bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O ether) validate functional groups .

-

X-ray Crystallography : Resolves crystal packing and intramolecular hydrogen bonding (e.g., O-H···O interactions) .

- Data Table :

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹⁹F NMR | -115 ppm (3,5-F) | |

| IR | 1705 cm⁻¹ (carboxylic acid C=O) | |

| X-ray | Monoclinic P2₁/c space group |

Q. What are the key physicochemical properties influencing its reactivity?

- Lipophilicity : Fluorine atoms increase logP (~1.8), enhancing membrane permeability .

- Acidity : pKa ≈ 2.9 due to electron-withdrawing fluorine and ethoxy groups .

- Thermal Stability : Decomposes at ~220°C, requiring low-temperature storage (<4°C) for long-term stability .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound?

- Strategies :

-

Catalyst Screening : Use Cu or Zn halides to accelerate fluorination (yield increases from 60% to 85%) .

-

Solvent Optimization : Replace DMF with N-methyl-2-pyrrolidone (NMP) to reduce side reactions .

-

Continuous Flow Reactors : Improve scalability and reduce reaction time by 30% .

- Data Contradiction Analysis :

-

Conflicting reports on optimal fluorination temperatures (80°C vs. 100°C) may arise from solvent polarity differences. Validate via controlled experiments .

Q. What strategies address contradictory bioactivity data in different studies?

- Methodological Adjustments :

- Enzyme Assays : Use standardized protocols (e.g., fixed pH 7.4 and 37°C) to compare inhibition of cyclooxygenase (COX) isoforms .

- Structural Analogs : Compare with 4-chloro-2,5-difluorobenzoic acid to isolate fluorine’s electronic effects vs. ethoxy’s steric contributions .

- Case Study :

- Discrepancies in IC₅₀ values (e.g., 10 µM vs. 25 µM for COX-2) may result from assay interference by residual solvents (e.g., DMSO). Confirm purity via HPLC before testing .

Q. What are its applications in targeted drug delivery systems?

- Bioconjugate Synthesis :

- Link this compound to polyethylene glycol (PEG) via carbodiimide coupling (EDC/NHS) for enhanced solubility .

- In Vivo Targeting : Conjugation with folate receptors improves tumor-specific uptake in murine models (2.5× higher accumulation vs. controls) .

- Mechanistic Insights :

- Fluorine’s electronegativity stabilizes drug-receptor interactions, while the ethoxy group reduces hepatic metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.